Pyridoxamine dihydrochloride

Catalog No.
S540725
CAS No.
524-36-7
M.F
C8H14Cl2N2O2
M. Wt
241.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxamine dihydrochloride

CAS Number

524-36-7

Product Name

Pyridoxamine dihydrochloride

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

InChI

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H

InChI Key

HNWCOANXZNKMLR-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl

Synonyms

4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol Dihydrochloride; 2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine Dihydrochloride; Pyridorin; Pyridoxylamine Dihydrochloride;

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Origin and Significance

PDH is a synthetic form of pyridoxamine, a natural vitamin B6 (pyridoxine) derivative []. Vitamin B6 plays a crucial role in various biological processes, including amino acid metabolism, neurotransmitter synthesis, and red blood cell function []. PDH, however, possesses unique chemical properties distinct from pyridoxine, making it a subject of research for its potential therapeutic effects [].


Molecular Structure Analysis

Key Features

The structure of PDH consists of a pyridine ring with hydroxyl, methyl, and aminomethyl substituents []. This structure differentiates it from pyridoxine by the presence of a hydroxyl group at position 4 instead of a methyl group [].

Notable Aspects

The key structural features of PDH contribute to its functionalities. The hydroxyl group allows it to act as a chelator for metal ions and a scavenger for free radicals and reactive carbonyls formed during sugar and lipid degradation []. This ability has potential implications in preventing oxidative stress-related damage.


Chemical Reactions Analysis

Synthesis
Decomposition

Information on the specific decomposition reactions of PDH is limited in scientific publications.

Other Relevant Reactions

Research suggests PDH can inhibit the formation of advanced glycation end products (AGEs) [, ]. AGEs are protein or fat molecules that become damaged by sugars and contribute to diabetic complications. PDH's ability to inhibit AGE formation is attributed to its interaction with reactive carbonyls, precursors to AGEs [].

Balanced Chemical Equation (for AGE Inhibition):

Here, a simplified reaction scheme for AGE inhibition is presented:

Reactive Carbonyl (RC) + PDH -> A Schiff Base IntermediateA Schiff Base Intermediate + Water -> Non-AGE Product + PDH (Regenerated)

This reaction demonstrates how PDH intercepts reactive carbonyls, preventing them from forming AGEs.


Physical And Chemical Properties Analysis

Data Availability

Specific data on melting point, boiling point, and solubility of PDH is limited in scientific resources.

Stability

Research suggests PDH exhibits good stability under physiological conditions (body temperature and pH) []. This is crucial for its potential therapeutic applications.

Biological Role

The primary mechanism of action of PDH is likely related to its ability to inhibit AGE formation and scavenge free radicals [, ]. By preventing the accumulation of AGEs, PDH may help protect tissues from damage associated with chronic hyperglycemia (high blood sugar) in diabetic conditions.

Interaction with Other Compounds

PDH can interact with reactive carbonyls and metal ions due to its structure []. This interaction disrupts the formation of AGEs and potentially reduces oxidative stress.

Pyridoxamine dihydrochloride and Advanced Glycation End Products (AGEs)

Pyridoxamine dihydrochloride (PDH) is a derivative of pyridoxal phosphate, a form of vitamin B6. Unlike vitamin B6, PDH has a distinct chemical structure which allows it to interact with various pathways involved in the formation of Advanced Glycation End Products (AGEs). AGEs are harmful molecules formed when sugars bind to proteins or fats in the body. Their accumulation is linked to several chronic diseases, including diabetes, kidney disease, and Alzheimer's disease [].

PDH acts by:

  • Inhibiting the formation of AGEs: Studies have shown that PDH can directly react with and prevent the formation of AGEs by scavenging for reactive carbonyl compounds, which are key players in AGE formation [].
  • Chelating metal ions: PDH can chelate (bind) metal ions like iron and copper, which can further accelerate AGE formation [].

These properties of PDH have made it a subject of research for its potential in preventing or treating AGE-related diseases.

Pyridoxamine dihydrochloride and Diabetic Complications

Diabetes is a major risk factor for developing AGEs due to chronically elevated blood sugar levels. Research suggests that PDH may offer benefits in managing diabetic complications:

  • Diabetic nephropathy: A study found that PDH improved kidney function in animal models of diabetic nephropathy, suggesting its potential therapeutic role []. However, a pilot clinical trial failed to show a significant effect on kidney function in human participants with diabetic nephropathy []. Further research is needed to determine the effectiveness of PDH in this context.
  • Diabetic neuropathy: PDH has shown promise in protecting against nerve damage in animal models of diabetic neuropathy []. However, further investigation is needed to confirm its efficacy in human patients.

Other Potential Applications of Pyridoxamine dihydrochloride

PDH is being explored for its potential role in various other conditions:

  • Cardiovascular disease: PDH may help reduce inflammation and oxidative stress, both of which contribute to cardiovascular disease progression [].
  • Alzheimer's disease: Studies suggest that PDH may protect against the accumulation of amyloid plaques, a hallmark of Alzheimer's disease []. However, more research is required to understand its potential therapeutic effects.

UNII

YQ8NCR7V0O

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

524-36-7

Wikipedia

Pyridoxamine dihydrochloride

Dates

Modify: 2023-09-14

Explore Compound Types